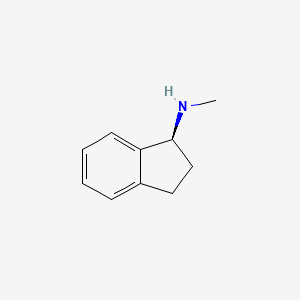
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
描述
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chiral amine compound with a unique structure that includes an indane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE typically involves the reduction of the corresponding ketone, followed by methylation of the resulting amine. One common method includes the use of sodium borohydride (NaBH4) for the reduction step, followed by methylation using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, which are scalable and efficient. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation of the ketone intermediate to the desired amine.
化学反应分析
Types of Reactions
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism of action of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE: The enantiomer of the compound, which may have different biological activity and properties.
N-METHYL-INDAN-1-AMINE: A structurally similar compound with a different substitution pattern.
2,3-DIHYDRO-1H-INDEN-1-AMINE: The non-methylated analog of the compound.
Uniqueness
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable for research and industrial applications.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
(1S)-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m0/s1 |
InChI 键 |
AIXUYZODYPPNAV-JTQLQIEISA-N |
手性 SMILES |
CN[C@H]1CCC2=CC=CC=C12 |
规范 SMILES |
CNC1CCC2=CC=CC=C12 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
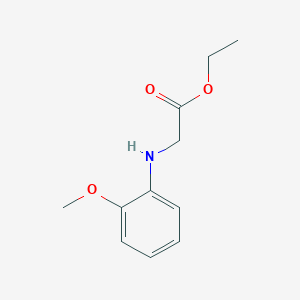
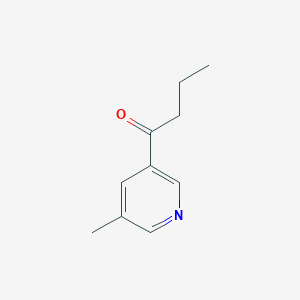
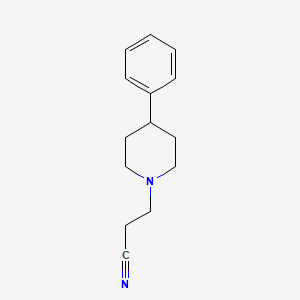
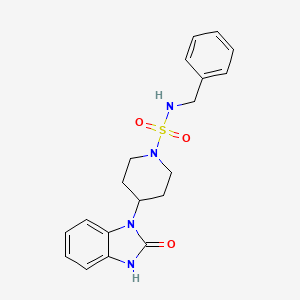
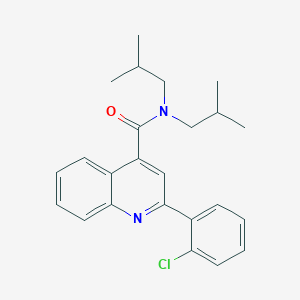
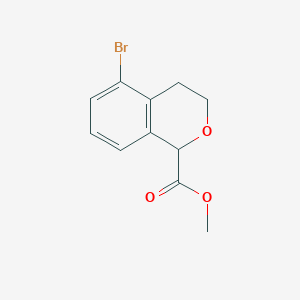
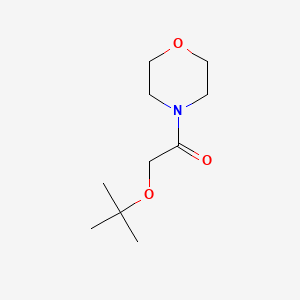
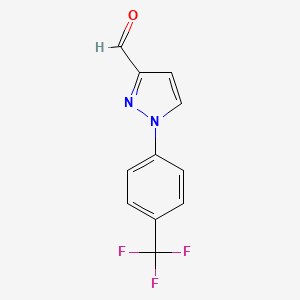
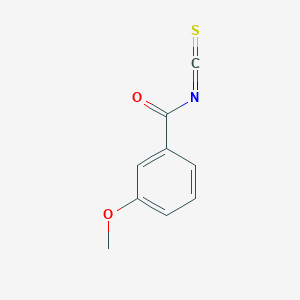
![6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B8524179.png)
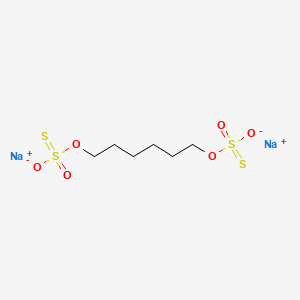
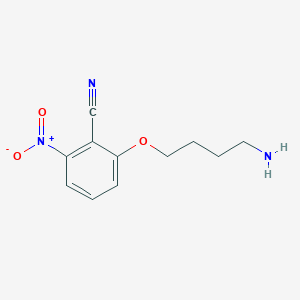

![6-Chloro-N-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8524205.png)
